molecular formula C9H10ClNO2 B15299587 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B15299587
M. Wt: 199.63 g/mol
InChI Key: QIKQAKOQLBMEHB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound that belongs to the benzofuran family This compound is characterized by the presence of an aminomethyl group attached to the benzofuran ring, which is further stabilized by the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of palladium-catalyzed coupling reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzofuran derivative with a suitable aminomethylating agent under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring.

Scientific Research Applications

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one: The free base form of the compound.

    2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: A structurally similar compound with different functional groups.

    4-(Aminomethyl)benzonitrile hydrochloride: Another compound with an aminomethyl group attached to a different aromatic ring.

Uniqueness

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its specific structural features and the presence of the benzofuran ring

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

6-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c10-4-6-1-2-7-5-12-9(11)8(7)3-6;/h1-3H,4-5,10H2;1H

InChI Key

QIKQAKOQLBMEHB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CN)C(=O)O1.Cl

Origin of Product

United States

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